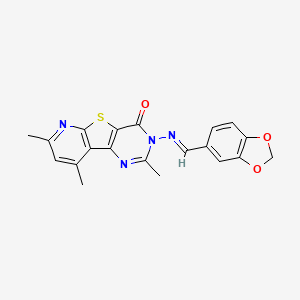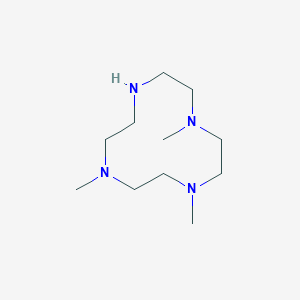
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene
Vue d'ensemble
Description
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene is an aromatic hydrocarbon with the empirical formula C30H16Cl2 . It is used as a chemiluminescent fluorophore with high quantum efficiency . It is also used in lightsticks as a fluorophor producing ghostly green light .
Synthesis Analysis
A series of anthracene-based derivatives, including 9,10-bis(phenylethynyl)anthracene, was synthesized by the Suzuki/Sonogashira cross-coupling reactions in good yields .Molecular Structure Analysis
The molecular structure of 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene consists of an anthracene core with phenylethynyl groups attached at the 9 and 10 positions and chlorine atoms at the 1 and 8 positions . The vibrational Raman peaks at 1225, 1480 and 1560 cm −1 were attributed to the anthracene central outer breathing mode plus C–H bending, C–H bending plus anthracene ring C=C stretching, and C=C stretching along the z -axis plus C–H bending of the anthracene ring, respectively .Physical And Chemical Properties Analysis
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene has a molecular weight of 447.35 and a melting point of 168-170 °C . It has a density of 1.4±0.1 g/cm3, a boiling point of 658.4±50.0 °C at 760 mmHg, and a flash point of 345.8±23.7 °C . It has no H bond acceptors or donors, and 4 freely rotating bonds .Applications De Recherche Scientifique
Synthesis and Characterization
“1,8-Dichloro-9,10-bis(phenylethynyl)anthracene” is synthesized by the Suzuki/Sonogashira cross-coupling reactions . The compound is fully characterized by X-ray crystallography, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption and fluorescence (FL) spectroscopy, as well as density functional theory (DFT) calculations .
Photophysical Properties
The compound exhibits high thermal stability and blue emission with a high quantum yield . Different substituents strongly affect the optical properties . For instance, compound 1b with the electron-withdrawing group (—CHO) exhibited a larger Stokes shift (113 nm) than the other compounds .
Electrochemical Properties
Investigation of the electrochemical properties of these compounds showed that the HOMO-LUMO energy gaps (E gap) decreased obviously as the degree of conjugation increased .
Crystal Structure Analysis
Single-crystal X-ray analysis revealed that the packing structures were influenced by the terminal substitutions .
Thermal Stability
The compound exhibits high thermal stability . As the number of substituents increased, the decomposition temperatures (T d) of these compounds increased in the following order: 1 < 2 < 3 .
Use in Material Science
The compound is used in material science research due to its unique properties . It’s particularly useful in the development of new materials with high thermal stability and specific optical properties .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene (DCPEA) is the polymerization process in the presence of oxygen or heat . This compound acts as a photoinitiator, which is a type of compound that initiates a photopolymerization process .
Mode of Action
DCPEA is activated by ultraviolet light . Upon activation, it initiates the polymerization reactions, which involve the process of converting a monomer or a mixture of monomers into a polymer
Biochemical Pathways
It is known that dcpea plays a crucial role in the polymerization reactions . These reactions are essential for the formation of complex structures from simpler ones, which is a fundamental process in materials science.
Pharmacokinetics
Given its use in polymerization reactions, it is likely that these properties would be influenced by factors such as the presence of oxygen or heat .
Result of Action
The primary result of DCPEA’s action is the initiation of polymerization reactions . This leads to the formation of polymers from monomers, which can be used in various applications in materials science.
Action Environment
The action of DCPEA is influenced by environmental factors such as the presence of oxygen or heat . Ultraviolet light is also required to activate DCPEA
Propriétés
IUPAC Name |
1,8-dichloro-9,10-bis(2-phenylethynyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16Cl2/c31-27-15-7-13-24-23(19-17-21-9-3-1-4-10-21)25-14-8-16-28(32)30(25)26(29(24)27)20-18-22-11-5-2-6-12-22/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONGNHJIWAYNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=C2C=CC=C4Cl)C#CC5=CC=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348320 | |
| Record name | 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dichloro-9,10-bis(phenylethynyl)anthracene | |
CAS RN |
51749-83-8 | |
| Record name | 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3h-Imidazo[4,5-c]pyridin-4-amine,n-ethyl-](/img/structure/B1661884.png)
![Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate](/img/structure/B1661886.png)











